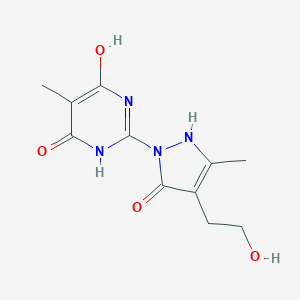![molecular formula C17H16N4O2S2 B276197 N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea](/img/structure/B276197.png)
N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea, also known as TAK-659, is a small molecule inhibitor that targets non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL). It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea prevents the activation of downstream signaling pathways, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea has been shown to have a selective and potent inhibitory effect on BTK. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea has demonstrated efficacy in reducing tumor growth and improving survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea is its specificity for BTK, which reduces the risk of off-target effects. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells. Additionally, further studies are needed to evaluate the safety and efficacy of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea in humans.
Zukünftige Richtungen
Several future directions for research on N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea include:
1. Clinical trials to evaluate the safety and efficacy of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea in humans with NHL and CLL.
2. Studies to identify biomarkers that can predict response to N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea and help guide patient selection.
3. Investigation of combination therapies that can enhance the efficacy of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea.
4. Development of new BTK inhibitors with improved pharmacokinetic properties and reduced risk of resistance.
5. Preclinical studies to evaluate the potential of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea in other B-cell malignancies.
In conclusion, N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea shows great potential as a targeted therapy for NHL and CLL. Its specific inhibition of BTK and favorable pharmacokinetic profile make it a promising candidate for further clinical development. Future research will help to better understand its mechanisms of action, identify biomarkers for patient selection, and explore its potential in other cancer types.
Synthesemethoden
The synthesis of N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea involves several steps, including the reaction of 6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-amine with 2-chloro-N-methylacetamide, followed by the addition of thioacetic acid and urea. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea has been extensively studied in preclinical models of NHL and CLL. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea also blocks the activation of B-cell receptor signaling pathways, which are essential for the survival and growth of cancer cells.
Eigenschaften
Produktname |
N-methyl-N'-({[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetyl)urea |
|---|---|
Molekularformel |
C17H16N4O2S2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-(methylcarbamoyl)-2-[6-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H16N4O2S2/c1-10-4-3-5-11(6-10)13-7-12-15(25-13)16(20-9-19-12)24-8-14(22)21-17(23)18-2/h3-7,9H,8H2,1-2H3,(H2,18,21,22,23) |
InChI-Schlüssel |
FPLYSCHUIAQERN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)NC(=O)NC |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)NC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276117.png)
![3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276119.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)

![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)
![ethyl 3-(2-amino-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276132.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)


